3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol
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Overview
Description
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a chemical compound with the molecular formula C10H17N3O It is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with propan-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution reactions could produce various substituted derivatives .
Scientific Research Applications
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity.
Uniqueness
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8-4-5-13-10(12-8)9(7-11-13)3-2-6-14/h7-8,12,14H,2-6H2,1H3 |
InChI Key |
SFADRJSZUBWEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(C=N2)CCCO)N1 |
Origin of Product |
United States |
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